
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid is an organic compound that belongs to the furan family This compound is characterized by the presence of a furan ring substituted with a diethylamino group and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with diethylamine and propyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Furan-2-carboxylic acid is reacted with diethylamine in the presence of a base such as sodium hydroxide to form the diethylamino derivative.
Step 2: The resulting diethylamino derivative is then reacted with propyl bromide to introduce the propyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 4-((Diethylamino)methyl)-5-propylfuran-2-carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity to certain targets, while the furan ring may contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Diethylamino)methyl)-5-methylfuran-2-carboxylic acid
- 4-((Diethylamino)methyl)-5-ethylfuran-2-carboxylic acid
- 4-((Diethylamino)methyl)-5-butylfuran-2-carboxylic acid
Uniqueness
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid is unique due to the specific combination of its substituents. The propyl group provides distinct steric and electronic properties compared to other alkyl-substituted derivatives. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
4-(diethylaminomethyl)-5-propylfuran-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO3/c1-4-7-11-10(9-14(5-2)6-3)8-12(17-11)13(15)16/h8H,4-7,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
PYAYAKBIZGSEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



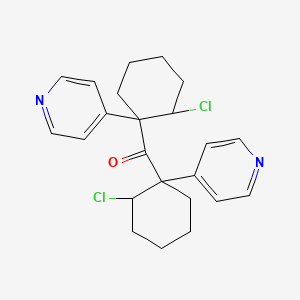
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
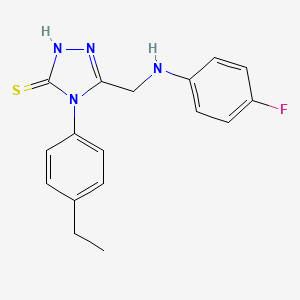
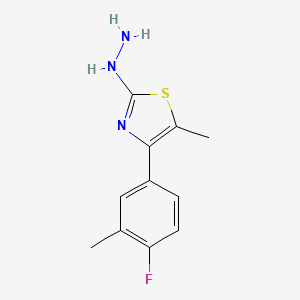
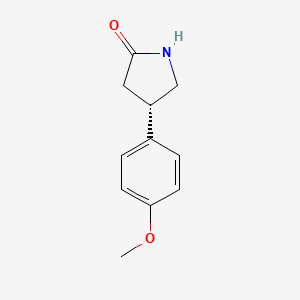
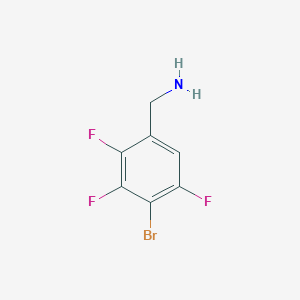
![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)

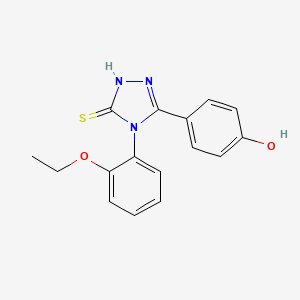
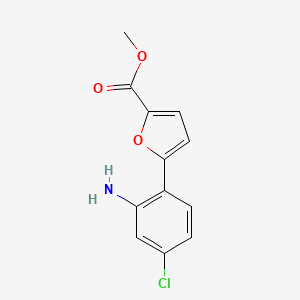
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)

